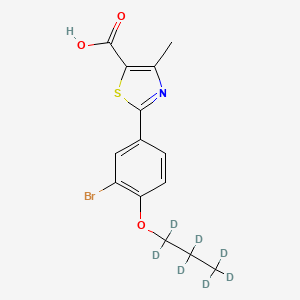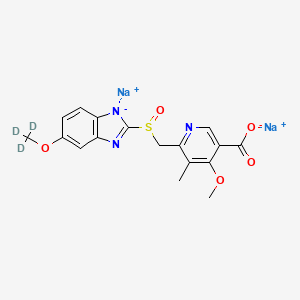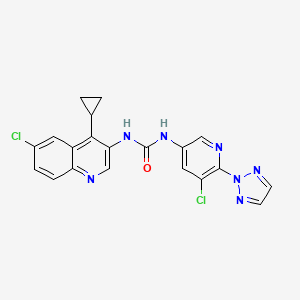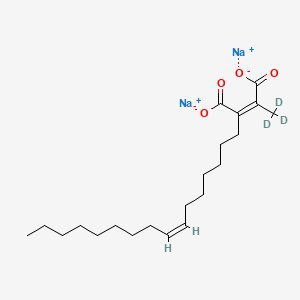
Chaetomellic acid B-d3 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chaetomellic acid B-d3 (disodium) is a synthetic derivative of chaetomellic acid B, a naturally occurring compound isolated from the fungus Chaetomella acutiseta.
Méthodes De Préparation
The synthesis of chaetomellic acid B-d3 (disodium) involves several steps, starting with the extraction of chaetomellic acid B from the fungal source. The synthetic route typically includes the deuteration of specific hydrogen atoms to produce the deuterated form, chaetomellic acid B-d3. The final step involves the conversion of the acid to its disodium salt form. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Chaetomellic acid B-d3 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
Chaetomellic acid B-d3 (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research has shown potential therapeutic applications, particularly in the inhibition of farnesyl-protein transferase, which is involved in the post-translational modification of proteins.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The primary mechanism of action of chaetomellic acid B-d3 (disodium) involves the inhibition of farnesyl-protein transferase. This enzyme is responsible for the attachment of farnesyl groups to specific proteins, a process crucial for their proper function. By inhibiting this enzyme, chaetomellic acid B-d3 disrupts the function of these proteins, leading to various biological effects. The molecular targets and pathways involved include the Ras protein signaling pathway, which plays a key role in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Chaetomellic acid B-d3 (disodium) can be compared with other similar compounds, such as:
Chaetomellic acid A: Another derivative of chaetomellic acid with similar inhibitory effects on farnesyl-protein transferase.
Farnesyl diphosphate analogs: These compounds also inhibit farnesyl-protein transferase but may differ in their specificity and potency.
Geranylgeranyl transferase inhibitors: These compounds inhibit a related enzyme, geranylgeranyl transferase, and have distinct biological effects. The uniqueness of chaetomellic acid B-d3 (disodium) lies in its specific deuteration and disodium salt form, which may enhance its stability and efficacy in certain applications.
Propriétés
Formule moléculaire |
C21H34Na2O4 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate |
InChI |
InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;; |
Clé InChI |
FJQLDNIZWYJEEX-HSIFYRSESA-L |
SMILES isomérique |
[2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


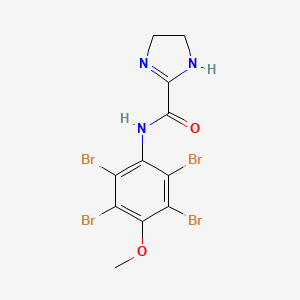

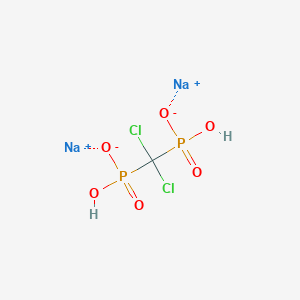
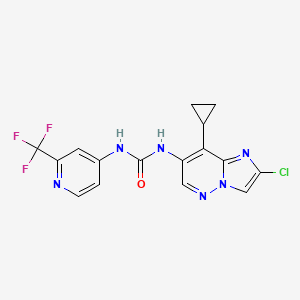
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
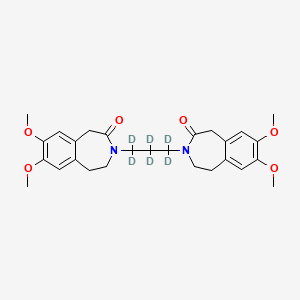
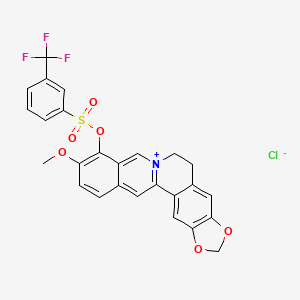
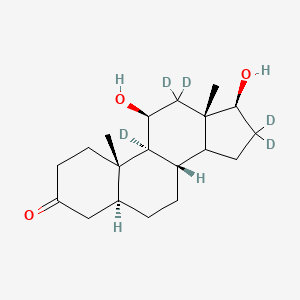

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
